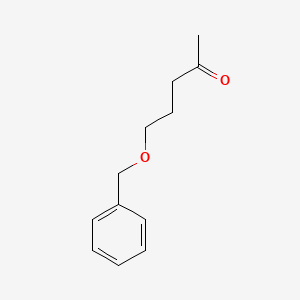

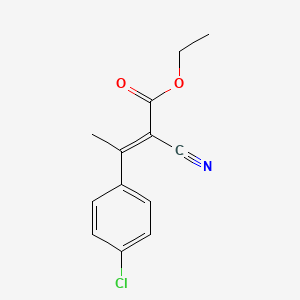

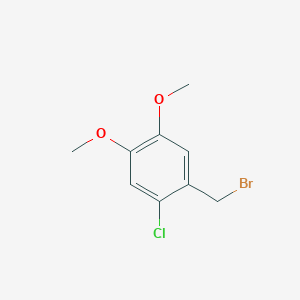

Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-butenoate

Übersicht

Beschreibung

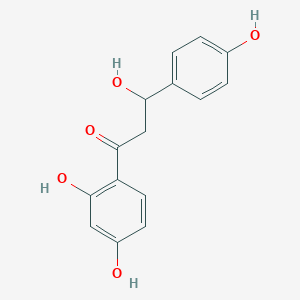

Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-butenoate, commonly referred to as ECPBCB, is a synthetic compound with a wide range of uses in scientific research and laboratory experiments. It is a derivative of phenylacetic acid, a naturally occurring compound found in plants. ECPBCB has a variety of biochemical and physiological effects, and its synthesis and mechanism of action have been studied extensively.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-butenoate and its derivatives are explored for their synthetic utility in creating a variety of complex organic compounds. For instance, the compound has been utilized in the synthesis of 3-substituted ethyl 4,4,4-trichloro-2-cyanobutanoates, showcasing good to excellent yields and high stereoselectivity in reactions with bifunctional nucleophilic reagents (Gaudemar-Bardone & Mladenova, 1990). Moreover, the silicon-directed selective gamma substitution on an α,β-unsaturated ester highlights the compound's reactivity and potential for selective organic transformations (Albaugh-Robertson & Katzenellenbogen, 1982).

Structural Analysis

Detailed structural analysis of related compounds, such as ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, provides insights into their molecular configurations. The compound crystallizes in a specific space group with defined lattice constants, and characterizations include various spectrometric identifications, revealing the existence of the enamine tautomer in solid state (Johnson et al., 2006).

Organic Catalysis

The compound has found applications in organic catalysis, such as in the phosphine-catalyzed [4 + 2] annulation processes. It acts as a 1,4-dipole synthon in reactions with N-tosylimines, leading to the formation of highly functionalized tetrahydropyridines, demonstrating complete regioselectivity and excellent yields (Zhu et al., 2003).

Antibacterial Activity

Furthermore, derivatives of this compound have been studied for their antibacterial activities. Tetrazole derivatives synthesized from related compounds exhibited significant antibacterial activities, with some showing activity at 50μg/mL, suggesting potential medicinal applications (Mulwad, Pawar, & Chaskar, 2008).

Wirkmechanismus

Target of Action

It is known that similar compounds, such as sr-9009, act as agonists for the nuclear receptors rev-erbα and rev-erbβ . These receptors play crucial roles in regulating circadian rhythm and metabolic processes .

Mode of Action

Based on the action of similar compounds, it can be hypothesized that it may interact with its targets (like rev-erbα and rev-erbβ) to modulate their activity . This interaction could lead to changes in gene expression and cellular processes .

Biochemical Pathways

Compounds acting on rev-erb receptors are known to influence various metabolic pathways, including lipid and glucose metabolism, and the circadian rhythm .

Result of Action

Similar compounds have been shown to have significant effects on cellular metabolism and circadian rhythm .

Biochemische Analyse

Biochemical Properties

It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . These interactions can influence various biochemical reactions .

Cellular Effects

It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Similar compounds have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Similar compounds have been studied for their threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been studied for their interactions with enzymes or cofactors, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been studied for their interactions with transporters or binding proteins, as well as any effects on their localization or accumulation .

Subcellular Localization

Similar compounds have been studied for any targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Eigenschaften

IUPAC Name |

ethyl (E)-3-(4-chlorophenyl)-2-cyanobut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c1-3-17-13(16)12(8-15)9(2)10-4-6-11(14)7-5-10/h4-7H,3H2,1-2H3/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFXBBFIXRQJBY-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C)C1=CC=C(C=C1)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(\C)/C1=CC=C(C=C1)Cl)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Hydroxybenzoyl)amino]benzoic acid](/img/structure/B3046971.png)

![5-Bromo-2-ethyl-7-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B3046978.png)